molecular formula C20H18BrNO3 B11286366 9-(4-bromophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-bromophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11286366
M. Wt: 400.3 g/mol
InChI Key: QJOOQMACZIAECH-UHFFFAOYSA-N
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Description

9-(4-BROMOPHENYL)-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a methyl group attached to a chromeno-oxazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-BROMOPHENYL)-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of an aryl isocyanide with dialkyl acetylenedicarboxylate in the presence of a suitable catalyst . This reaction proceeds through a smooth 1:1:1 addition reaction to produce the desired oxazine compound . Another approach involves the use of α,β-unsaturated imines and acetylenedicarboxylates, which react efficiently with arylaldehyde dipolarphiles in a (4+2) annulation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(4-BROMOPHENYL)-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced chromeno-oxazine derivatives.

    Substitution: Formation of substituted chromeno-oxazine derivatives.

Mechanism of Action

The mechanism of action of 9-(4-BROMOPHENYL)-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-BROMOPHENYL)-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

9-(4-bromophenyl)-3-ethyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18BrNO3/c1-3-15-12(2)16-8-9-18-17(19(16)25-20(15)23)10-22(11-24-18)14-6-4-13(21)5-7-14/h4-9H,3,10-11H2,1-2H3

InChI Key

QJOOQMACZIAECH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC=C(C=C4)Br)OC1=O)C

Origin of Product

United States

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